p-Xylylene Dithiocyanate

Description

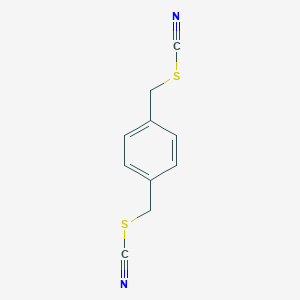

Structure

3D Structure

Properties

IUPAC Name |

[4-(thiocyanatomethyl)phenyl]methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFLUYPLYCZQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC#N)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403516 | |

| Record name | p-Xylylene Dithiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-99-9, 62855-80-5 | |

| Record name | p-Xylylene Dithiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-XYLYLENE DITHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Xylylene Dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of P Xylylene Dithiocyanate

Nucleophilic Reactivity of Terminal Thiocyanate (B1210189) Groups

The thiocyanate ([SCN]⁻) functional group is recognized as a potent nucleophile. nih.gov It is classified as a pseudohalide due to the similarities in its reactions to those of halide ions. wikipedia.org The nucleophilicity of the thiocyanate ion allows it to participate in a variety of substitution reactions. The ion can exhibit ambidentate reactivity, with the potential for the nucleophilic attack to occur from either the sulfur or the nitrogen atom, leading to the formation of thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. nih.gov

In the context of p-Xylylene Dithiocyanate, the terminal thiocyanate groups possess this inherent nucleophilic character. While direct studies on the nucleophilic reactions of the intact this compound molecule acting as a nucleophile are not extensively documented, the reactivity of the thiocyanate ion itself is well-established. For instance, ammonium (B1175870) [¹¹C]thiocyanate, generated from [¹¹C]CS₂, has been effectively used to radiolabel a range of molecules through nucleophilic substitution. nih.gov A model reaction demonstrating this is the reaction of ammonium thiocyanate with benzyl (B1604629) bromide, which proceeds via nucleophilic attack to form benzyl thiocyanate. nih.gov

Theoretical studies on phenylthiocyanates have explored the reactivity of the thiocyanate group towards nucleophiles like the methoxide (B1231860) ion. rsc.org These studies indicate that nucleophilic attack can occur at the cyano carbon. rsc.org Conversely, the thiocyanate groups on this compound could themselves act as nucleophiles if a reactive electrophilic site is available. The reactivity is influenced by factors such as the solvent and the nature of the electrophile.

| Nucleophile | Electrophile | Product Type | Reference |

| Thiocyanate Ion ([SCN]⁻) | Benzyl Bromide | Benzyl Thiocyanate | nih.gov |

| Methoxide Ion | Phenylthiocyanate | Attack at cyano carbon | rsc.org |

Electrophilic Reactivity at the Benzyl Positions

The benzyl positions of this compound—the methylene (B1212753) (CH₂) groups attached to the benzene (B151609) ring—are susceptible to nucleophilic attack, making them electrophilic centers. This reactivity is analogous to that of benzyl halides, such as p-xylylene dichloride, where the CH₂Cl groups are the primary reactive sites. wikipedia.org The thiocyanate group can function as a leaving group in nucleophilic substitution reactions.

The reactivity of benzylic electrophiles is dependent on the substituents on the aromatic ring and the nature of the attacking nucleophile. sit.edu.cn Electron-withdrawing substituents on the benzene ring can enhance the rate of reaction with anionic nucleophiles in bimolecular substitutions (Sₙ2). sit.edu.cn The thiocyanate group itself is electron-withdrawing, which would suggest an increased susceptibility of the benzylic carbons to nucleophilic attack compared to unsubstituted benzyl systems. The reaction of benzylic electrophiles with negatively charged nucleophiles, such as thiophenol, has been studied, showing a clear structure-reactivity relationship. sit.edu.cn

Therefore, this compound is expected to undergo nucleophilic substitution reactions where various nucleophiles displace the thiocyanate groups.

| Substrate | Reactive Site | Type of Reaction | Reference |

| This compound | Benzylic Carbons | Nucleophilic Substitution | wikipedia.orgsit.edu.cn |

| Benzyl Bromides | Benzylic Carbon | S-benzylation with thiophenol | sit.edu.cn |

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound, with two reactive thiocyanate groups situated at opposite ends of a semi-rigid p-xylylene spacer, provides the potential for intramolecular cyclization reactions. Such reactions would lead to the formation of macrocyclic structures. While specific examples of intramolecular cyclization of this compound are not prominent in the literature, related systems demonstrate the feasibility of such pathways.

For example, palladium-mediated intramolecular cyclization reactions have been utilized to synthesize diazacorannulene precursors from related dicyano compounds. uzh.ch Furthermore, the dimerization of p-xylylene intermediates, formed from the pyrolysis of p-xylene (B151628) derivatives, leads to the formation of [2.2]paracyclophane, a classic example of a cyclized structure derived from a p-xylylene unit. wikipedia.orgbeilstein-journals.org This suggests that under appropriate conditions, the two terminal thiocyanate groups of this compound, or derivatives thereof, could react intramolecularly to form a large ring structure.

Rearrangements are also a possibility, particularly under thermal or photochemical stimulation, which could lead to isomeric structures or fragmentation followed by recombination into new cyclic or polymeric forms.

Radical Reaction Mechanisms Involving this compound

This compound can be expected to participate in radical reactions, initiated by the homolytic cleavage of its chemical bonds. The bonds most susceptible to cleavage would be the C-S bond between the benzyl carbon and the sulfur atom, or the S-C bond within the thiocyanate group.

A closely related compound, p-xylylene bis(N,N-diethyldithiocarbamate), has been explored as an iniferter (initiator-transfer agent-terminator) in controlled radical polymerization. acs.org This process involves the generation of radicals that can initiate polymerization. acs.org The dithiocarbamate (B8719985) groups in this system were noted to be partially degraded during polymerization, indicating the lability of the C-S bond under these conditions. acs.org By analogy, this compound could potentially serve as a source of radicals for initiating polymerization or other radical-mediated transformations.

Furthermore, methods exist for generating thiocyanate radicals. For instance, the oxidation of potassium thiocyanate with anhydrous ferric chloride produces a thiocyanate radical that can then participate in addition reactions with olefins. organic-chemistry.org The decomposition of xylyl radicals to form p-xylylene is another relevant radical process that underscores the potential for radical chemistry involving the xylylene core.

| Compound/System | Radical Process | Significance | Reference |

| p-Xylylene bis(N,N-diethyldithiocarbamate) | Iniferter in photopolymerization | Generation of radicals for polymerization | acs.org |

| Potassium Thiocyanate/FeCl₃ | Oxidation to thiocyanate radical | Source of thiocyanate radicals | organic-chemistry.org |

| Xylyl Radicals | Decomposition | Formation of p-xylylene |

Thermal and Photochemical Transformation Mechanisms

This compound is susceptible to transformations induced by thermal energy or photochemical irradiation. The p-xylylene core itself is known for its thermal reactivity. For example, the pyrolysis of p-xylene or its derivatives generates p-xylylene, a highly reactive intermediate that readily dimerizes to form [2.2]paracyclophane or polymerizes to create poly(p-xylylene). wikipedia.org This suggests that heating this compound could lead to the elimination of the thiocyanate groups and the formation of p-xylylene, which would then undergo subsequent reactions.

Photochemical transformations are also plausible. The absorption of light can promote a molecule to an excited state, which can then undergo various photochemical processes, including bond cleavage or isomerization. acs.orgurbanpro.com For instance, macrocyclic compounds containing a p-xylylene unit have been shown to undergo photoisomerization upon irradiation with blue light, leading to a change in the geometry of the macrocycle. nankai.edu.cn This process was found to be reversible upon heating. nankai.edu.cn

The thiocyanate group can also be involved in photochemical reactions. Photo-induced homolytic cleavage of a C-S bond could generate a benzyl radical and a thiocyanate radical, initiating the radical reaction pathways discussed previously. chim.it The products of thermal and photochemical transformations are often stereochemically distinct. urbanpro.com

Advanced Spectroscopic and Structural Characterization of P Xylylene Dithiocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For p-Xylylene Dithiocyanate, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. quora.com The spectrum, typically recorded in a solvent like dimethyl sulfoxide-d6 (DMSO-d6), would be expected to show two main signals. guidechem.com One signal corresponds to the four aromatic protons on the benzene (B151609) ring, and the other to the four protons of the two methylene (B1212753) (CH2) groups. The integration of these signals would confirm the 4:4 proton ratio.

The ¹³C NMR spectrum further corroborates the symmetrical nature of this compound. quora.com Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms. One would anticipate distinct signals for the methyl-equivalent carbons, the aromatic carbons attached to the methylene groups, and the aromatic carbons not directly bonded to the substituent groups. quora.com A signal corresponding to the thiocyanate (B1210189) carbon would also be present.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.3 | Singlet | Aromatic protons (Ar-H) |

| ¹H | ~4.5 | Singlet | Methylene protons (CH₂-SCN) |

| ¹³C | ~137 | Singlet | Quaternary aromatic carbons (Ar-C) |

| ¹³C | ~129 | Singlet | Aromatic CH carbons (Ar-CH) |

| ¹³C | ~112 | Singlet | Thiocyanate carbon (SCN) |

| ¹³C | ~35 | Singlet | Methylene carbon (CH₂) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopic Studies of Vibrational Modes

The IR spectrum of this compound, often obtained using a KBr wafer technique, displays a prominent and sharp absorption band in the region of 2150-2160 cm⁻¹. nih.govresearchgate.net This band is characteristic of the asymmetric stretching vibration of the thiocyanate (-SCN) group. Other significant absorptions include those for C-H stretching of the aromatic ring and the methylene groups, as well as C=C stretching vibrations within the aromatic ring.

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, a strong Raman signal is expected for the symmetric stretching of the thiocyanate group. The Raman spectra of xylene isomers show characteristic C-H stretching peaks around 3000 cm⁻¹. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Thiocyanate (SCN) asymmetric stretch | 2150 - 2160 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Methylene C-H stretch | 2850 - 2960 | IR, Raman |

Mass Spectrometric (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₁₀H₈N₂S₂. nih.gov The calculated monoisotopic mass is approximately 220.01 Da. nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 220. The fragmentation pattern would likely involve the cleavage of the C-S bond, leading to the formation of a stable xylylene fragment or a thiocyanate radical. The detection of fragments such as the xylylene dication has been explored in mass spectrometry studies. uta.edu

Table 3: Expected Mass Spectrometric Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂S₂ nih.gov |

| Molecular Weight | 220.31 g/mol tcichemicals.com |

| Monoisotopic Mass | 220.01289061 Da nih.gov |

| Expected Molecular Ion (M⁺) | m/z 220 |

X-ray Crystallographic Investigations of Solid-State Structures

Theoretical and Computational Investigations on P Xylylene Dithiocyanate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations offer profound insights into the electronic structure and bonding characteristics of p-xylylene dithiocyanate. These computational methods, such as Density Functional Theory (DFT), are employed to model the molecule and predict its properties. nih.govmostwiedzy.pl

Analysis of the electronic structure of the related p-xylylene molecule indicates that its ground state is a closed-shell singlet, a finding confirmed by multiple computational approaches. wikipedia.org This is in contrast to its meta-isomer, which exists as a diradical with a triplet ground state. wikipedia.org For this compound, the introduction of the thiocyanate (B1210189) groups significantly influences the electronic distribution and bonding. The thiocyanate group itself is known to participate in various noncovalent interactions, including hydrogen bonding, halogen bonding, and anion-π interactions, which can be analyzed using methods like the quantum theory of atoms in molecules (QTAIM). researchgate.net

Computational studies on similar aromatic compounds have utilized DFT with specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p) to investigate molecular orbitals (HOMO and LUMO), chemical reactivity descriptors, and molecular electrostatic potential (MEP). researchgate.net These calculations can reveal the electron density distribution, identify sites susceptible to electrophilic or nucleophilic attack, and quantify the nature of the chemical bonds within the molecule. For instance, in related systems, the energy of interaction between an anion and a π-system, which can be comparable to moderate hydrogen bonds, has been estimated to be around -11.16 kcal mol⁻¹, being predominantly electrostatic with a significant dispersion component. researchgate.net

The following table summarizes key computed properties for this compound, providing a quantitative look at its molecular characteristics. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₈N₂S₂ |

| Molecular Weight | 220.3 g/mol |

| Exact Mass | 220.01289061 Da |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Mechanistic Studies of Reactions through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving p-xylylene derivatives. Theoretical studies on the polymerization of p-xylylene, for example, have provided a detailed understanding of the process, which occurs without the need for catalysts or solvents. nih.govmostwiedzy.pl This research indicates that the polymerization initiates through the dimerization of two monomer molecules to form a noncoupled biradical dimer. nih.govresearchgate.net The polymer chain then grows one unit at a time by the attachment of a monomer to a radical chain end. nih.govresearchgate.net

These mechanistic investigations have employed a range of quantum chemical methods, from semi-empirical methods like AM1 and PM6 to more rigorous Density Functional Theory (DFT) calculations using functionals like B3LYP with various basis sets. nih.gov Such studies can map out the entire reaction pathway, identifying transition states and intermediates, and calculating the activation energies for each step. For instance, the formation of trimers during the oligomerization of p-xylylenes provides evidence for a stepwise mechanism involving dimeric diradical intermediates. nih.gov

While specific computational studies on the reaction mechanisms of this compound are not extensively detailed in the provided results, the principles from related p-xylylene systems are directly applicable. The thiocyanate group, with its potential to act as a leaving group, could introduce alternative or competing reaction pathways. t3db.ca Computational modeling could be used to explore these possibilities, such as nucleophilic substitution reactions at the benzylic carbons or reactions involving the thiocyanate moiety itself.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide crucial insights into the three-dimensional structure, flexibility, and dynamic behavior of molecules like this compound.

Theoretical DFT calculations have been used to identify different conformers of p-xylene (B151628), revealing that an eclipsed conformer is more reactive than a staggered one based on the HOMO-LUMO energy gap. researchgate.neteurjchem.com Such studies can determine the relative energies of different conformers and the energy barriers between them. eurjchem.com For this compound, the rotation around the C-C and C-S bonds would lead to various conformers with different steric and electronic properties. nih.gov

Molecular dynamics simulations can further investigate the dynamic behavior of the molecule over time. stonybrook.edutudelft.nl For instance, MD simulations have been used to study the polymerization of p-xylylene and its derivatives, including the deposition of the polymer onto different substrates. researchgate.net These simulations can model the interactions between molecules and with their environment, providing a picture of processes like self-assembly and film growth. nih.gov In the context of this compound, MD simulations could be used to study its aggregation behavior in solution or the solid state, as well as its interactions with other molecules or surfaces.

The following table presents data on the rotatable bonds in this compound, which are central to its conformational flexibility. nih.gov

| Property | Value |

| Rotatable Bond Count | 4 |

Prediction of Spectroscopic Signatures via Computational Chemistry

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of molecules, including nuclear magnetic resonance (NMR) and infrared (IR) spectra.

Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra, which can then be compared with experimental data for structure verification. nih.gov For the parent p-xylene, detailed NMR data is available, and computational methods can be used to understand the effect of the dithiocyanate substitution on the chemical shifts of the aromatic and methylene (B1212753) protons and carbons. bmrb.iochemicalbook.com

Similarly, computational methods can predict the vibrational frequencies observed in IR spectroscopy. researchgate.net The calculated IR spectrum can help in assigning the observed absorption bands to specific vibrational modes of the molecule. For p-xylylene, the IR spectrum shows characteristic C-H stretching peaks above and below 3000 cm⁻¹, a strong ring-mode peak around 1516 cm⁻¹, and a C-H wagging peak around 795 cm⁻¹. spectroscopyonline.com For this compound, the characteristic vibrational band of the SCN⁻ group would be a key feature. researchgate.net The CN stretching frequencies are generally observed near 2060 cm⁻¹ in N-bonded complexes and near or above 2100 cm⁻¹ in S-bonded complexes. researchgate.net DFT calculations can predict the exact position of this band, providing information about the bonding environment of the thiocyanate group. wallonie.be

The following table summarizes some of the key experimental spectroscopic data available for related compounds, which serve as a benchmark for computational predictions. nih.gov

| Spectroscopy Type | Description |

| ¹H NMR | Spectra available. nih.gov |

| ¹³C NMR | Spectra available. nih.gov |

| IR | Spectra available, typically using KBr wafer technique. nih.gov |

Applications of P Xylylene Dithiocyanate in Advanced Materials and Polymer Science

Role as an Iniferter or Controlled Polymerization Initiator

p-Xylylene dithiocyanate can function as an iniferter, a compound that acts as an initiator, transfer agent, and terminator, in controlled radical polymerization (CRP) processes. acs.org This "living" polymerization technique allows for the synthesis of polymers with well-defined architectures, predictable molecular weights, and narrow molecular weight distributions. acs.orgresearchgate.net

Iniferters like this compound typically operate under thermal or photochemical stimulation. acs.org Upon activation, the molecule cleaves to generate radicals that can initiate polymerization. The process is reversible, allowing for the controlled growth of polymer chains. acs.org This controlled nature enables the synthesis of complex polymer structures such as block copolymers. acs.org

One of the key advantages of using iniferters in polymerization is the ability to create polymers with active end groups. acs.org These end groups, derived from the iniferter fragment, can be used for further chemical modifications, such as chain extension or the attachment of functional molecules.

Cross-linking Agent for Polymer Network Formation

The bifunctional nature of this compound, with its two reactive thiocyanate (B1210189) groups, makes it an effective cross-linking agent for forming polymer networks. Cross-linking transforms linear polymer chains into a three-dimensional network, significantly altering the material's properties. specialchem.com

The thiocyanate groups of this compound can react with various functional groups on polymer backbones, creating covalent bonds that link the chains together. specialchem.com This process leads to the formation of thermosetting polymers, which exhibit enhanced thermal stability, chemical resistance, and mechanical strength compared to their linear counterparts. specialchem.com

The density of cross-links within the polymer network, which can be controlled by the concentration of the cross-linking agent, directly influences the final properties of the material. A higher cross-link density generally results in a more rigid and less flexible material. specialchem.com This tunability allows for the design of materials with specific properties tailored for various applications, from robust industrial components to specialized materials in electronics.

Precursor for Functionalization of Poly(p-xylylene)

Poly(p-xylylene) (PPX), a polymer known for its excellent barrier properties and biocompatibility, can be functionalized using precursors like this compound. researchgate.netresearchgate.netd-nb.info The functionalization of PPX is a key strategy to introduce new properties and reactive sites onto the polymer surface, expanding its range of applications. d-nb.info

One method involves the chemical vapor deposition (CVD) polymerization of a functionalized [2.2]paracyclophane precursor. d-nb.info While direct synthesis of a thiocyanate-functionalized [2.2]paracyclophane is a potential route, another approach involves the post-polymerization modification of a reactive PPX derivative. For instance, a PPX copolymer containing reactive groups could be treated with a thiocyanate-containing compound to introduce the desired functionality.

The introduction of thiocyanate groups onto the PPX backbone opens up possibilities for further chemical transformations. The thiocyanate group is a versatile functional handle that can participate in various reactions, allowing for the attachment of a wide range of molecules, including biomolecules, catalysts, or other polymers. mdpi.com

Development of Thiocyanate-Containing Functional Polymers and Copolymers

This compound can be used as a monomer or comonomer to synthesize novel functional polymers and copolymers with thiocyanate groups integrated into their structure. These polymers can be synthesized through various polymerization techniques, including nucleophilic substitution reactions. researchgate.net

The presence of the thiocyanate group in the polymer backbone or as a side chain imparts unique properties to the material. The thiocyanate moiety can influence the polymer's solubility, thermal stability, and chemical reactivity. researchgate.net For example, the incorporation of thiocyanate groups can enhance the polymer's affinity for certain solvents and provide sites for post-polymerization modification or cross-linking. researchgate.net

Copolymerization of this compound with other monomers allows for the precise tuning of the resulting copolymer's properties. By varying the ratio of the comonomers, researchers can create a library of materials with a wide range of characteristics, from flexible elastomers to rigid plastics, all featuring the versatile thiocyanate functionality. researchgate.net

Utilization of P Xylylene Dithiocyanate in Organic Synthetic Methodologies

Synthons for the Construction of Novel Heterocyclic Systems

The presence of two electrophilic carbon centers and two nucleophilic nitrogen atoms within the thiocyanate (B1210189) moieties makes p-xylylene dithiocyanate an ideal precursor for synthesizing a variety of heterocyclic compounds. Its rigid p-phenylene spacer ensures that the resulting heterocyclic units are held in a well-defined spatial arrangement, which is of interest in materials science and supramolecular chemistry.

The construction of sulfur- and nitrogen-containing heterocycles is a primary application. For instance, the Gewald reaction, a multicomponent condensation, is a well-established method for synthesizing 2-aminothiophenes. researchgate.net While the classical Gewald reaction involves an α-cyano ketone, elemental sulfur, and an amine, analogous pathways can be envisioned using dithiocyanates as the sulfur and cyano source. The reaction of this compound with α-halo ketones or related active methylene (B1212753) compounds in the presence of a base can lead to the formation of bis-thiophenes linked by the xylylene bridge.

Furthermore, cycloaddition reactions represent a powerful strategy for heterocycle synthesis. mdpi.comresearchgate.net The thiocyanate group can participate in [3+2] cycloaddition reactions with various dipolarophiles. chemrxiv.org The reaction of this compound with activated alkynes or alkenes can provide access to five-membered heterocycles such as thiazoles or thiadiazoles. For example, reaction with a terminal alkyne in the presence of a suitable catalyst could yield a bis(1,3-thiazole) derivative.

The table below outlines potential heterocyclic systems derived from this compound based on established reactivity patterns of thiocyanates.

| Reactant(s) | Resulting Heterocyclic System | Reaction Type |

| α-Halo Ketones | Bis(2-aminothiophene) | Condensation/Cyclization |

| Hydrazine Derivatives | Bis(1,2,4-triazole-3-thione) | Condensation/Cyclization |

| Terminal Alkynes | Bis(thiazole) | [3+2] Cycloaddition |

| Nitrile Imines | Bis(1,2,4-thiadiazole) | [3+2] Cycloaddition |

Reagents in Selective Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond its role in heterocycle synthesis, this compound is a valuable reagent for forging carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.netresearchgate.net The thiocyanate group is an ambident nucleophile, capable of reacting through either the sulfur or nitrogen atom, but it can also act as an electrophile at the cyano carbon after activation, or as a source for radical species.

Carbon-Heteroatom Bond Formation: The most direct application is in thiocyanation reactions, where the -SCN group is transferred to a nucleophilic substrate. This is a fundamental method for introducing sulfur functionality into organic molecules. acs.org Transition-metal-catalyzed cross-coupling reactions have expanded the scope of C-S bond formation, allowing for the coupling of thiocyanates with a variety of partners. nih.govdicp.ac.cn For example, this compound can serve as a sulfur transfer agent to aryl halides or boronic acids in palladium-catalyzed reactions, leading to the formation of diaryl thioethers linked by the xylylene unit.

Carbon-Carbon Bond Formation: The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of C-C bond formation. chemistry.coach Modifications of this reaction can utilize thiocyanates as coupling partners. The reaction of this compound with terminal alkynes under palladium/copper catalysis can yield alkynyl thioethers, effectively forming a new C-C and C-S bond in a single transformation. In some cases, the thiocyanate can be converted in situ to a thiol, which then participates in the coupling. nih.gov

The table below summarizes selected bond-forming reactions utilizing this compound.

| Reaction Type | Coupling Partner | Bond(s) Formed | Catalyst/Conditions |

| Thiocyanation | Activated Arenes | C-S | Lewis Acid (e.g., FeCl₃) acs.org |

| Suzuki-type Coupling | Aryl Boronic Acids | C-S | Palladium Catalyst, Base |

| Sonogashira-type Coupling | Terminal Alkynes | C-C, C-S | Palladium/Copper Catalyst, Base chemistry.coach |

| Radical Addition | Alkenes | C-C, C-S | Radical Initiator, Light |

The dual functionality of the molecule allows for the synthesis of symmetrical products where two new bonds are formed, making it an efficient reagent for creating larger, well-defined chemical structures.

Strategies for Stereoselective and Regioselective Functionalization

Achieving selectivity is a paramount goal in modern organic synthesis. The symmetrical nature of this compound presents unique challenges and opportunities for selective functionalization.

Regioselectivity: Regioselectivity can be considered in two contexts: selective reaction at one of the two thiocyanate groups, or controlling the outcome of reactions at activated C-H bonds on the aromatic ring. Iron(III) chloride has been shown to be an effective catalyst for the regioselective para-thiocyanation of activated arenes. acs.org While this compound is the reagent in this context, the principles can be applied to its own synthesis or further functionalization.

A more pertinent challenge is the monofunctionalization of the molecule. By using a substoichiometric amount of a reactant under carefully controlled conditions (e.g., low temperature, slow addition), it is possible to favor the reaction at one thiocyanate group over the other. The electronic deactivation of the aromatic ring after the first substitution can also disfavor a second reaction, leading to the isolation of a mono-adduct.

| Strategy | Outcome | Key Control Element |

| Substoichiometric Reagent | Monofunctionalization vs. Difunctionalization | Molar Ratio of Reactants |

| Stepwise Addition | Synthesis of Asymmetrical Products | Isolation of intermediate after first reaction |

| Catalytic C-H Functionalization | Functionalization of the aromatic ring | Directing groups, Catalyst choice rsc.org |

Stereoselectivity: Introducing stereocenters in reactions involving this compound typically requires the use of chiral auxiliaries or catalysts. For instance, in the formation of heterocyclic systems, if the coupling partner contains a stereocenter, the reaction can proceed with diastereoselectivity.

More advanced strategies involve asymmetric catalysis. Chiral phase-transfer catalysts or chiral metal complexes can be employed to control the stereochemical outcome of reactions at the benzylic positions. acs.org For example, the addition of a nucleophile to an imine derived from one of the thiocyanate groups could be rendered enantioselective by a chiral Brønsted acid catalyst. acs.org Similarly, the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl thiocyanate to an isothiocyanate is known to proceed stereospecifically, a principle that could be applied to derivatives of this compound to transfer chirality. researchgate.net

The development of stereoselective methods involving this compound is an active area of research, with potential applications in the synthesis of chiral ligands and materials.

Coordination Chemistry of P Xylylene Dithiocyanate: Ligand Behavior and Metal Complexation

Chelation and Bridging Coordination Modes with Metal Centers

The molecular structure of p-xylylene dithiocyanate, featuring two thiocyanate (B1210189) groups at opposite ends of a rigid xylylene spacer, suggests two primary modes of coordination with metal centers: chelation and bridging.

Chelation , where both thiocyanate groups of a single ligand bind to the same metal center, is theoretically possible but likely sterically hindered. The rigidity of the p-xylylene backbone would necessitate the formation of a large and strained chelate ring, making this coordination mode less favorable compared to intermolecular interactions.

More plausibly, this compound would act as a bridging ligand , connecting two different metal centers. The linear and rigid nature of the xylylene spacer makes it an ideal candidate for forming one-dimensional chains or contributing to the construction of two- or three-dimensional coordination polymers. The thiocyanate groups themselves are ambidentate, capable of coordinating through either the nitrogen or the sulfur atom. This versatility could lead to a variety of bridging modes, including M-NCS-M', M-SCN-M', or even the less common M-NCS-M'-SCN-M arrangement.

Synthesis and Structural Characterization of Metal-p-Xylylene Dithiocyanate Complexes

Currently, there are no specific reports in the scientific literature detailing the synthesis and structural characterization of metal complexes where this compound acts as the primary ligand. However, general methods for synthesizing metal thiocyanate complexes can be extrapolated. nih.gov

Spectroscopic techniques such as infrared (IR) and Raman spectroscopy would be invaluable for characterizing the coordination of the thiocyanate groups. The C-N stretching frequency (ν(CN)) of the thiocyanate ligand is particularly sensitive to its coordination mode (N-bound, S-bound, or bridging), typically appearing in the range of 2000-2200 cm⁻¹.

Investigation of Coordination Polymers and Metal-Organic Frameworks

The bifunctional and rigid nature of this compound makes it a promising, yet unexplored, building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netresearchgate.netoaes.cc By acting as a linear linker, it could facilitate the formation of one-dimensional chains, which could then be further interconnected by other ligands or through weaker intermolecular forces to form higher-dimensional structures.

The potential for creating porous materials is particularly intriguing. The length of the p-xylylene spacer would dictate the pore size in a resulting MOF, which could have applications in gas storage, separation, or catalysis. While numerous MOFs have been designed for the selective adsorption of p-xylene (B151628) as a guest molecule, the use of a p-xylylene-based linker like the dithiocyanate derivative as a structural component of the framework itself is not documented. prometheanparticles.co.ukmdpi.comnih.gov

Host-Guest Interactions in Thiocyanate-Based Clathrate Systems

The field of Werner clathrates, particularly those involving metal thiocyanate complexes, is well-established. acs.orgonepetro.orgacs.org These systems typically involve a host lattice, often a metal complex with bulky ligands, that forms cavities capable of encapsulating guest molecules. A classic example is the Ni(4-methylpyridine)₄(SCN)₂ complex, which is known to selectively form clathrates with p-xylene. onepetro.orgresearchgate.net

In these documented cases, p-xylene is the guest, not part of the host structure. The hypothetical scenario where this compound participates in forming the host lattice is an area ripe for exploration. If complexes of this compound were to form extended structures with voids, they could potentially act as hosts for small molecules. The nature of the guest molecules that could be included would depend on the size and shape of the cavities, as well as any potential chemical interactions with the thiocyanate groups or the xylylene backbone.

Environmental Fate and Degradation Pathways of P Xylylene Dithiocyanate

Biotransformation and Biodegradation Mechanisms by Microorganisms

The biodegradation of p-xylylene dithiocyanate is anticipated to proceed through the enzymatic action of microorganisms capable of metabolizing both aromatic hydrocarbons and organic thiocyanates. The degradation is likely initiated by attacks on either the p-xylene (B151628) ring or the thiocyanate (B1210189) functional groups.

Microorganisms, particularly bacteria from the genus Pseudomonas, are well-documented for their ability to degrade p-xylene. nih.govasm.orgresearchgate.netasm.orgcdnsciencepub.comunesp.brnih.govscielo.br The primary pathway for the aerobic degradation of p-xylene involves the oxidation of one of the methyl groups by the enzyme xylene monooxygenase . This initial step leads to the formation of p-methylbenzyl alcohol, which is subsequently oxidized to p-tolualdehyde and then to p-toluic acid. nih.govasm.orgcdnsciencepub.com The aromatic ring of p-toluic acid is then dihydroxylated by a dioxygenase to form a substituted catechol, such as 4-methylcatechol. nih.govasm.orgcdnsciencepub.com This catechol intermediate undergoes ring cleavage, typically through a meta-cleavage pathway catalyzed by catechol 2,3-dioxygenase , leading to the formation of aliphatic products that can enter central metabolic pathways like the Krebs cycle. nih.govresearchgate.netcdnsciencepub.com

Concurrently, the thiocyanate functional groups are susceptible to microbial degradation. Enzymes such as thiocyanate hydrolase , found in various bacteria and fungi, can hydrolyze the thiocyanate group. ebi.ac.ukresearchgate.net This enzymatic hydrolysis can lead to the formation of carbonyl sulfide (B99878) and ammonia (B1221849), or cyanate (B1221674) and hydrogen sulfide. ebi.ac.ukwikipedia.org Some microorganisms may also possess enzymes that can convert organic thiocyanates to their corresponding isothiocyanates, which are then further metabolized. researchgate.netni.ac.rswikipedia.org The fungus Acremonium strictum has been shown to degrade high concentrations of thiocyanate, producing ammonia and sulfate (B86663) as final products. researchgate.net

| Enzyme Family | Substrate Moiety | Potential Intermediate Products |

| Xylene Monooxygenase | p-Xylene core | p-(Thiocyanatomethyl)benzyl alcohol |

| Alcohol Dehydrogenase | Benzyl (B1604629) alcohol derivative | p-(Thiocyanatomethyl)benzaldehyde |

| Aldehyde Dehydrogenase | Benzaldehyde derivative | p-(Thiocyanatomethyl)benzoic acid |

| Catechol Dioxygenase | Dihydroxylated aromatic ring | Ring-cleavage products |

| Thiocyanate Hydrolase | Thiocyanate group | Carbonyl sulfide, Ammonia, Cyanate |

Photodegradation Processes Under Environmental Conditions

The presence of an aromatic ring in this compound suggests its susceptibility to photodegradation, a process driven by the absorption of solar radiation. The primary photochemical reactions in the environment are typically initiated by the absorption of ultraviolet (UV) light, leading to the excitation of the molecule and subsequent chemical reactions.

The photolysis of aromatic compounds in aqueous environments can be influenced by the presence of other substances such as nitrate (B79036) and nitrite (B80452) ions, which upon photolysis, can produce highly reactive species like hydroxyl radicals (•OH). mdpi.com These radicals can readily attack the aromatic ring of this compound, leading to hydroxylation and subsequent ring cleavage.

Direct photolysis of the thiocyanate group is also a possibility. Studies on arylalkyl thiocyanates have shown that UV irradiation can lead to the formation of free radicals. researchgate.net The C-S bond in the thiocyanate group can undergo homolytic cleavage, generating a xylylene radical and a thiocyanate radical (•SCN). These reactive radicals can then participate in a variety of secondary reactions, including recombination, reaction with oxygen to form peroxy radicals, or abstraction of hydrogen atoms from other molecules. The thiocyanate radical can also dimerize to form thiocyanogen (B1223195) ((SCN)₂).

| Photochemical Process | Initiating Species | Potential Reaction |

| Direct Photolysis | UV Photon | C-S bond cleavage, formation of xylylene and thiocyanate radicals |

| Indirect Photo-oxidation | Hydroxyl Radical (•OH) | Hydroxylation of the aromatic ring, leading to ring cleavage |

| Sensitized Photolysis | Environmental Photosensitizers | Energy transfer leading to excited state reactions |

Chemical Hydrolysis and Other Abiotic Degradation Pathways

In addition to biological and photochemical processes, this compound can undergo abiotic degradation through chemical reactions in the environment, with hydrolysis being a key pathway.

The thiocyanate functional group (R-SCN) can be susceptible to hydrolysis, particularly under acidic or basic conditions. In acidic solutions, alkali-metal thiocyanates are known to hydrolyze to form an intermediate that breaks down to ammonium (B1175870) ions and carbonyl sulfide. rsc.org The rate of this reaction is dependent on the acidity of the solution. Organic thiocyanates can also be hydrolyzed to thiocarbamates. wikipedia.org Therefore, in aqueous environments, the thiocyanate groups of this compound could slowly hydrolyze to produce p-xylylene dithiocarbamate (B8719985) or other hydrolysis products.

The p-xylylene core itself is generally stable to hydrolysis under typical environmental conditions. However, the presence of strong oxidizing agents in the environment, such as ozone or hydroxyl radicals generated through non-photochemical processes, could potentially lead to the oxidation of the aromatic ring or the methyl groups, similar to the initial steps of biodegradation.

Another potential abiotic degradation pathway is the isomerization of the thiocyanate groups to isothiocyanate groups (R-NCS). This isomerization can be catalyzed by various factors, including the presence of excess thiocyanate ions. wikipedia.org While allyl isothiocyanate is known to undergo this rearrangement readily, the stability of the xylylene-thiocyanate linkage to isomerization under environmental conditions would require specific investigation.

| Degradation Pathway | Conditions | Potential Products |

| Acid-catalyzed Hydrolysis | Low pH | p-Xylylene dicarbamic acid, Ammonium ions, Carbonyl sulfide |

| Base-catalyzed Hydrolysis | High pH | p-Xylylene dicarbamate, Cyanide ions |

| Isomerization | Presence of catalysts | p-Xylylene diisothiocyanate |

| Chemical Oxidation | Presence of strong oxidants | Oxidized aromatic or methyl groups |

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in p-Xylylene Dithiocyanate toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.